molecular formula C7H2Cl2F4S B1410055 1,3-Dichloro-2-fluoro-5-(trifluoromethylthio)benzene CAS No. 1803820-77-0

1,3-Dichloro-2-fluoro-5-(trifluoromethylthio)benzene

Cat. No.: B1410055
CAS No.: 1803820-77-0
M. Wt: 265.05 g/mol
InChI Key: FSOYJZMXBHUISN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dichloro-2-fluoro-5-(trifluoromethylthio)benzene: is an organic compound with the molecular formula C7H2Cl2F3S It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, and trifluoromethylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dichloro-2-fluoro-5-(trifluoromethylthio)benzene can be synthesized through a multi-step process involving the introduction of chlorine, fluorine, and trifluoromethylthio groups onto a benzene ring. One common method involves the reaction of 1,3-dichlorobenzene with fluorinating agents and trifluoromethylthiolating reagents under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and continuous flow processes. The reaction conditions are optimized to ensure efficient conversion of starting materials and minimize by-products. The final product is purified through distillation or crystallization techniques to meet the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dichloro-2-fluoro-5-(trifluoromethylthio)benzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Oxidation Reactions: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to remove halogen atoms or modify the trifluoromethylthio group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (amines, alkoxides), solvents (dimethylformamide, tetrahydrofuran), catalysts (palladium, copper).

    Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

    Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products:

    Substitution Reactions: Substituted benzene derivatives with various functional groups.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Dehalogenated benzene derivatives and modified trifluoromethylthio groups.

Scientific Research Applications

Chemistry: 1,3-Dichloro-2-fluoro-5-(trifluoromethylthio)benzene is used as a building block in organic synthesis

Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its unique chemical structure may offer advantages in developing new drugs with improved efficacy and selectivity.

Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 1,3-dichloro-2-fluoro-5-(trifluoromethylthio)benzene involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine and fluorine atoms can participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

    1,3-Dichloro-2-fluorobenzene: Lacks the trifluoromethylthio group, resulting in different chemical and biological properties.

    1,3-Dichloro-5-(trifluoromethylthio)benzene: Similar structure but lacks the fluorine atom, affecting its reactivity and applications.

    2,4-Dichloro-5-(trifluoromethylthio)benzene: Different substitution pattern on the benzene ring, leading to variations in chemical behavior.

Uniqueness: 1,3-Dichloro-2-fluoro-5-(trifluoromethylthio)benzene is unique due to the presence of both fluorine and trifluoromethylthio groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1,3-dichloro-2-fluoro-5-(trifluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F4S/c8-4-1-3(14-7(11,12)13)2-5(9)6(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOYJZMXBHUISN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dichloro-2-fluoro-5-(trifluoromethylthio)benzene
Reactant of Route 2
Reactant of Route 2
1,3-Dichloro-2-fluoro-5-(trifluoromethylthio)benzene
Reactant of Route 3
Reactant of Route 3
1,3-Dichloro-2-fluoro-5-(trifluoromethylthio)benzene
Reactant of Route 4
Reactant of Route 4
1,3-Dichloro-2-fluoro-5-(trifluoromethylthio)benzene
Reactant of Route 5
Reactant of Route 5
1,3-Dichloro-2-fluoro-5-(trifluoromethylthio)benzene
Reactant of Route 6
Reactant of Route 6
1,3-Dichloro-2-fluoro-5-(trifluoromethylthio)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.